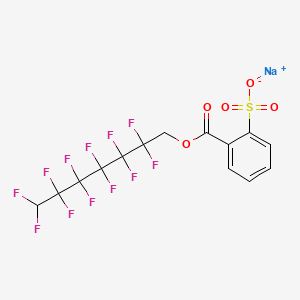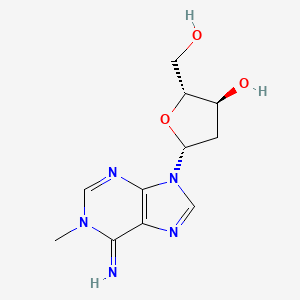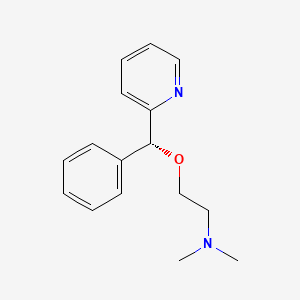
R-DesmethylDoxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-DesmethylDoxylamine is a metabolite of the antihistamine doxylamine. It is a first-generation antihistamine that exhibits anticholinergic, hypnotic, sedative, local anesthetic, and antitussive properties . This compound is of interest due to its pharmacological effects and its role in the metabolism of doxylamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of R-DesmethylDoxylamine typically involves the demethylation of doxylamine. This can be achieved through various chemical reactions, including the use of reagents such as sodium methoxide or other strong bases . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated systems for precise control of reaction parameters and efficient purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
R-DesmethylDoxylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
R-DesmethylDoxylamine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of antihistamines and their metabolites.
Biology: Investigated for its effects on biological systems, particularly its anticholinergic and sedative properties.
Medicine: Studied for its potential therapeutic effects and its role in the metabolism of doxylamine.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes
Mécanisme D'action
R-DesmethylDoxylamine exerts its effects primarily through its action as an antagonist of the histamine H1 receptor. By blocking these receptors, it prevents the action of histamine on cells, thereby reducing allergic symptoms and producing sedative effects. Additionally, it exhibits anticholinergic activity by antagonizing muscarinic acetylcholine receptors, leading to its sedative and hypnotic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxylamine: The parent compound from which R-DesmethylDoxylamine is derived. It has similar antihistamine and sedative properties.
Diphenhydramine: Another first-generation antihistamine with similar pharmacological effects.
Chlorpheniramine: A first-generation antihistamine with less sedative effects compared to doxylamine
Uniqueness
This compound is unique due to its specific metabolic pathway and its distinct pharmacological profile. While it shares similarities with other first-generation antihistamines, its specific interactions with histamine and acetylcholine receptors, as well as its metabolic properties, make it a compound of particular interest in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C16H20N2O |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(R)-phenyl(pyridin-2-yl)methoxy]ethanamine |
InChI |
InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/t16-/m1/s1 |
Clé InChI |
OKKTWMJPOLLMMV-MRXNPFEDSA-N |
SMILES isomérique |
CN(C)CCO[C@H](C1=CC=CC=C1)C2=CC=CC=N2 |
SMILES canonique |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


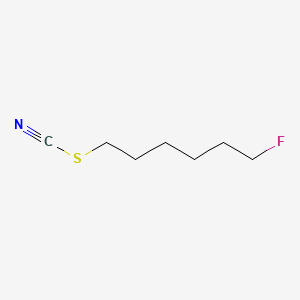


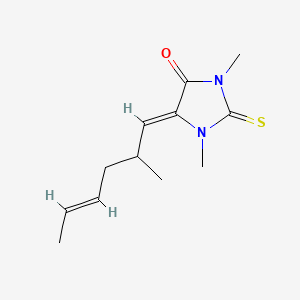
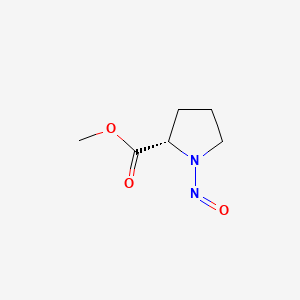
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)
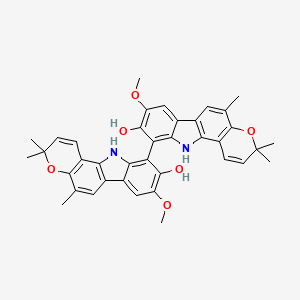

![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)

